molecular formula C22H19N5O4S B2526394 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-65-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2526394
CAS No.: 852376-65-9
M. Wt: 449.49
InChI Key: OSENRXSVTWENRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic molecule featuring:

  • A 1,2,4-triazolo[4,3-b]pyridazine core, substituted at position 3 with a 4-methoxyphenyl group.
  • A thioacetamide linker connecting the core to a benzo[d][1,3]dioxol-5-ylmethyl moiety.
    This structure is characteristic of bioactive molecules, where the triazolo-pyridazine scaffold and aromatic substituents are often associated with pharmacological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-29-16-5-3-15(4-6-16)22-25-24-19-8-9-21(26-27(19)22)32-12-20(28)23-11-14-2-7-17-18(10-14)31-13-30-17/h2-10H,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSENRXSVTWENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzo[d][1,3]dioxole moiety linked to a triazolo-pyridazine derivative. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives containing benzo[d][1,3]dioxole exhibit potent antitumor activity. For example, one study reported IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells when treated with related compounds, outperforming standard drugs like doxorubicin (IC50 values of 7.46 µM for HepG2) .
  • Mechanisms of Action : The anticancer mechanisms involve the inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis (as assessed by annexin V-FITC), and modulation of mitochondrial apoptosis pathways through proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar structures have been tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives possess significant antibacterial activity due to their hydrophobic characteristics .

Case Studies

Several case studies underscore the biological efficacy of compounds related to this compound:

  • Anticancer Efficacy : A comprehensive study documented the synthesis and biological evaluation of various benzo[d][1,3]dioxole derivatives. It was found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .
  • Antimicrobial Activity : Another investigation focused on benzotriazole derivatives demonstrated effective antimicrobial properties against pathogens like Staphylococcus aureus, reinforcing the potential application of similar structures in treating infections .

Tables Summarizing Biological Activity

Biological Activity Tested Compounds IC50 Values Reference
AnticancerBenzo[d][1,3]dioxole derivativesHepG2: 2.38 µM; HCT116: 1.54 µM
AntimicrobialBenzotriazole derivativesVarious (effective against multiple strains)

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antitumor Activity : Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety possess significant antitumor properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • Antimicrobial Properties : The compound's thioamide group contributes to its antimicrobial activity against various bacterial strains. Research indicates that derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anticonvulsant Effects : Recent studies have highlighted the anticonvulsant potential of related compounds. The introduction of triazole rings has been associated with improved efficacy in seizure models, suggesting that modifications to the N-(benzo[d][1,3]dioxol-5-ylmethyl) structure could enhance its pharmacological profile .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of compounds related to this compound:

StudyFocusFindings
Wu et al. (2020)Antitumor EvaluationDemonstrated significant inhibition of tumor growth in xenograft models using similar dioxole derivatives .
Ochal et al. (2019)Antimicrobial ActivityReported effective inhibition against MRSA strains with MIC values comparable to standard antibiotics .
Suma et al. (2020)Anticonvulsant ActivityIdentified promising anticonvulsant effects in animal models for triazole derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound shares its core triazolo-pyridazine system and benzo[d][1,3]dioxol group with several analogs, but substituent variations significantly influence properties:

Compound Name & CAS (if available) Substituent on Triazolo Ring Benzo[d][1,3]dioxol Group Molecular Formula Molecular Weight Key Structural Features
Target Compound (hypothetical CAS) 4-methoxyphenyl Yes C₂₂H₁₉N₅O₄S ~453 (calculated) Methoxy enhances lipophilicity .
852437-60-6 3,4-dimethoxyphenyl Yes C₂₂H₁₉N₅O₅S 465.5 Additional methoxy increases polarity.
863458-01-9 4-fluorobenzyl Yes C₂₁H₁₇FN₆O₃S 452.5 Fluorine introduces electron-withdrawing effects.
618427-24-0 Pyrazin-2-yl, ethyl Yes C₁₇H₁₆N₆O₃S 384.4 Pyrazine and ethyl groups reduce steric bulk.
Substituent Effects:
  • 4-Methoxyphenyl (Target): The methoxy group (-OCH₃) enhances lipophilicity and may improve membrane permeability compared to polar groups .
  • 4-Fluorobenzyl (CAS 863458-01-9): Fluorine’s electronegativity modifies electronic distribution, possibly affecting interactions with target proteins .

Physicochemical and Spectral Properties

  • NMR Analysis: Substituent-induced chemical shift variations (e.g., in regions corresponding to the triazolo-pyridazine core) are critical for structural elucidation. For instance, compounds with 4-methoxy vs. 3,4-dimethoxy substituents show distinct proton environments in regions A (positions 39–44) and B (positions 29–36) .
  • LogP and Solubility: The pyrazin-2-yl substituent in CAS 618427-24-0 reduces LogP (2.29) compared to the target compound (estimated ~3.5), suggesting improved aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.